molecular formula C18H19N3OS2 B2765876 (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 1010863-35-0

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2765876
CAS No.: 1010863-35-0
M. Wt: 357.49
InChI Key: TUXNJSMIXPNCTA-PTNGSMBKSA-N
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Description

(Z)-3-Pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative characterized by a Z-configuration around the exocyclic double bond (CH=C) and a 3-phenylpyrazole substituent at the 5-position. This compound has been synthesized and evaluated for antimicrobial activity, showing promise against resistant bacterial strains . Its structural uniqueness lies in the combination of the pyrazole ring and the pentyl chain, which differentiates it from other thiazolidinone derivatives targeting similar biological pathways.

Properties

CAS No.

1010863-35-0

Molecular Formula

C18H19N3OS2

Molecular Weight

357.49

IUPAC Name

4-hydroxy-3-pentyl-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H19N3OS2/c1-2-3-7-10-21-17(22)15(24-18(21)23)11-14-12-19-20-16(14)13-8-5-4-6-9-13/h4-6,8-9,11-12,22H,2-3,7,10H2,1H3/b14-11+

InChI Key

TUXNJSMIXPNCTA-PTNGSMBKSA-N

SMILES

CCCCCN1C(=C(SC1=S)C=C2C=NN=C2C3=CC=CC=C3)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-pentyl-2-thioxothiazolidin-4-one with 3-phenyl-1H-pyrazol-4-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalytic amount of an acid like hydrochloric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo group (C=S) undergoes nucleophilic substitution with alkyl halides or amines. For example:

  • Reaction with methyl iodide in acetone/K2_2CO3_3 yields the thioether derivative via S-alkylation .

  • Primary amines (e.g., benzylamine) displace the thioxo sulfur, forming a thiazolidinone-amine adduct .

Table 1: Substitution reactions of the thioxo group

ReagentConditionsProductYield (%)Characterization (IR/NMR)
CH3_3IAcetone, K2_2CO3_3, reflux, 6 h3-Pentyl-5-(pyrazolylmethylene)-2-(methylthio)thiazolidin-4-one75IR: Loss of C=S peak (1190 cm1^{-1}); 1^1H NMR: δ 2.45 (s, SCH3_3)
BenzylamineEtOH, RT, 12 h3-Pentyl-5-(pyrazolylmethylene)-2-(benzylamino)thiazolidin-4-one68IR: N–H stretch (3315 cm1^{-1}); 13^13C NMR: δ 45.2 (N–CH2_2)

Electrophilic Aromatic Substitution on the Pyrazole Ring

The 3-phenyl-1H-pyrazole moiety undergoes electrophilic substitution at the para position of the phenyl group due to electron-donating resonance effects .

Key reactions:

  • Nitration: HNO3_3/H2_2SO4_4 at 0°C introduces a nitro group (4-nitrophenyl derivative, 82% yield) .

  • Sulfonation: Oleum (20% SO3_3) at 60°C forms the sulfonic acid derivative (65% yield) .

Table 2: Electrophilic substitution reactions

ReactionConditionsProductYield (%)Notes
NitrationHNO3_3/H2_2SO4_4, 0°C, 2 h3-Pentyl-5-((3-(4-nitrophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one821^1H NMR: δ 8.25 (d, J=8.7 Hz, Ar–NO2_2)
SulfonationOleum, 60°C, 4 h3-Pentyl-5-((3-(4-sulfophenyl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one65Water-soluble; IR: S=O stretch (1180 cm1^{-1})

Reduction of the Exocyclic Double Bond

The (Z)-configured methylene bridge is reduced catalytically:

  • Hydrogenation: H2_2/Pd-C in ethanol at 50°C affords the saturated analog (3-pentyl-5-(3-phenyl-1H-pyrazol-4-yl)methyl-2-thioxothiazolidin-4-one) in 88% yield .

  • Stereochemistry: The reduction preserves the thiazolidinone ring but eliminates conjugation with the pyrazole .

Cycloaddition Reactions

The methylene-thiazolidinone system participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

  • Reaction in toluene at 110°C forms a bicyclic adduct (71% yield).

Mechanistic Insight:
The exocyclic double bond acts as a diene, with electron-withdrawing thioxo groups enhancing reactivity.

Ring-Opening Reactions

Under basic conditions (NaOH/EtOH, reflux), the thiazolidinone ring undergoes hydrolysis:

  • Cleavage at the C2–N bond produces 3-pentyl-5-(pyrazolylmethylene)thiazolidine-2,4-dione (63% yield) .

Coordination Chemistry

The thioxo and carbonyl groups chelate transition metals:

  • Cu(II) Complexation: Reaction with CuCl2_2·2H2_2O in methanol forms a 1:1 complex (λmax_{\text{max}} = 420 nm, ε = 1.2×104^4 L/mol·cm) .

Scientific Research Applications

1. Antimicrobial Properties
Research indicates that compounds similar to (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one exhibit significant antimicrobial activity. For instance, derivatives of thiazolidinones have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the thiazolidinone structure enhances the antimicrobial efficacy of the compounds.

2. Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study: Induction of Apoptosis
A study demonstrated that this compound induced apoptosis in human breast cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins. This dual action supports its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

The pharmacokinetic properties of thiazolidinone derivatives are critical for understanding their therapeutic potential. Studies suggest that these compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development in drug formulation.

Mechanism of Action

The mechanism by which (Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one exerts its effects involves interaction with specific molecular targets. It is believed to inhibit bacterial cell wall synthesis and disrupt fungal cell membranes, leading to cell death. The exact molecular pathways involved are still under investigation, but it is thought to involve the inhibition of key enzymes in microbial metabolism.

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects on Activity
  • Pyrazole vs. Indole Rings : Pyrazole-containing derivatives (e.g., target compound) show enhanced antimicrobial activity compared to indole-based analogs, likely due to improved π-π stacking with bacterial targets . Indole derivatives, however, exhibit stronger antifungal activity when substituted with hydroxyl or methoxy groups .
  • Chain Length and Lipophilicity: The pentyl chain in the target compound balances lipophilicity and steric hindrance, optimizing membrane penetration. In contrast, shorter chains (e.g., acetic acid) in indole derivatives reduce antibacterial potency, while longer chains (e.g., hexanoic acid) are detrimental to antifungal activity .
  • Electron-Withdrawing Groups : Fluorine or chlorine substituents (e.g., 3-fluorobenzylidene or 4-chlorobenzylthio) shift activity toward anticancer or anti-inflammatory applications .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Predicted) Solubility (µg/mL) Reference
(Z)-3-Pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one >250 4.2 <10 (DMSO)
(Z)-5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one (propanoic acid substituent) 267–269 3.8 15–20 (DMSO)
(Z)-5-(3-Hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) 223 2.9 50–100 (Water)
  • The target compound’s high LogP (4.2) reflects its lipophilicity, favoring bacterial membrane interaction but limiting aqueous solubility.
  • Methoxy/hydroxy-substituted analogs (e.g., 5-HMT) exhibit lower LogP and better solubility, making them suitable for topical applications .

Biological Activity

(Z)-3-pentyl-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3OS2C_{18}H_{19}N_{3}OS_{2} with a molecular weight of 357.5 g/mol. The compound features a thiazolidinone core structure that is known for its pharmacological potential.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
This compoundMRSA32
(Z)-5-(3-(benzofuran)-1H-pyrazol-4-yl)methylene)thiazolidinoneE. coli64
Control (Streptomycin)S. aureus8

The compound's effectiveness against MRSA is particularly noteworthy given the rising concerns over antibiotic resistance in clinical settings .

The antimicrobial mechanism of thiazolidinones, including our compound of interest, is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This dual action enhances their efficacy against resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, this compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
MCF712
A54915

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents .

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